molecular formula C11H12N2O2 B8809952 benzyl N-(2-cyanoethyl)carbamate CAS No. 18877-96-8

benzyl N-(2-cyanoethyl)carbamate

Cat. No.: B8809952
CAS No.: 18877-96-8
M. Wt: 204.22 g/mol
InChI Key: KTPATXCSHZCTMY-UHFFFAOYSA-N
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Description

Benzyl N-(2-cyanoethyl)carbamate is a carbamate derivative characterized by a benzyl group attached to the carbamate nitrogen and a 2-cyanoethyl side chain. Carbamates are widely utilized in medicinal chemistry as protecting groups for amines and as bioactive motifs due to their stability and hydrogen-bonding capabilities . The 2-cyanoethyl group introduces polarity and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other substituents.

Properties

CAS No.

18877-96-8

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

benzyl N-(2-cyanoethyl)carbamate

InChI

InChI=1S/C11H12N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H,13,14)

InChI Key

KTPATXCSHZCTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares benzyl N-(2-cyanoethyl)carbamate with related compounds from the evidence:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Properties/Activities
This compound 2-Cyanoethyl side chain N/A N/A Hypothesized polarity, moderate stability
Benzyl N-(2-tert-butoxyethyl)carbamate (2n) tert-Butoxy group 98 42.0–43.0 High yield, low melting point
Benzyl N-(benzyloxyphenyl)carbamate (2m) Benzyloxyphenyl substituent 98 103.5–105.0 High crystallinity, rigid structure
4-Fluorobenzyl carbamate (2a) Fluorine at benzyl position N/A N/A Enhanced biochemical potency (Table S1)
Benzyl carbamate (2b) Unsubstituted benzyl carbamate N/A N/A 20-fold higher activity vs. non-benzyl analogs

Key Observations :

  • Substituent Effects : The tert-butoxy group in 2n reduces steric hindrance, enabling high synthetic yields (98%) but lowers melting points compared to aromatic substituents (e.g., 2m at 103.5–105.0°C) .
  • Electronic Modifications : Fluorine substitution (2a) enhances biochemical potency, likely due to increased electron-withdrawing effects and improved target binding .
  • Biological Relevance : The benzyl carbamate moiety itself (2b) is critical for activity, as its removal (2c) reduces inhibitory effects by >20-fold in EGFR assays .
Anticancer Potential
  • Antimetastatic Effects : Benzyl carbamate derivatives (e.g., compound 6 in ) inhibit prostate cancer cell invasion (PC-3M-CT+ line) by disrupting HIF-1 signaling. The benzyl group’s hydrophobicity may enhance membrane permeability compared to phenyl analogs .
  • Enzyme Inhibition: In EGFR/HER2 assays, benzyl carbamates with deep hydrophobic pocket interactions (e.g., 2b) show superior activity, suggesting the 2-cyanoethyl variant could similarly leverage steric and electronic effects for target engagement .

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